2-Bromo-9-phenyl-9H-fluoren-9-ol

Organic synthesis Bromination OLED intermediates

2-Bromo-9-phenyl-9H-fluoren-9-ol (CAS 736928-22-6) is a mono-brominated fluorene alcohol that provides a strategically positioned C2 reactive handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings while preserving the C9 hydroxyl for independent functionalization. This orthogonal reactivity eliminates protecting-group steps, reduces synthetic step count, and improves atom economy in OLED material production. Unlike the non-brominated parent (no coupling handle) or the 2,7-dibromo analog (poor regioselectivity), this compound enables precise construction of asymmetric TADF emitters and high-triplet-energy host materials with demonstrated EQE up to 37.0% and thermal stability to 475 °C. Supplied as a white to light yellow crystalline solid with ≥98% purity (GC). Ideal for kilogram-scale intermediate production and solution-processed polymer synthesis.

Molecular Formula C19H13BrO
Molecular Weight 337.2 g/mol
CAS No. 736928-22-6
Cat. No. B3029648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-9-phenyl-9H-fluoren-9-ol
CAS736928-22-6
Molecular FormulaC19H13BrO
Molecular Weight337.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)Br)O
InChIInChI=1S/C19H13BrO/c20-14-10-11-16-15-8-4-5-9-17(15)19(21,18(16)12-14)13-6-2-1-3-7-13/h1-12,21H
InChIKeyNJRNORJLPQYHHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-9-phenyl-9H-fluoren-9-ol (CAS 736928-22-6) for OLED Intermediates and Organic Synthesis – Technical Specifications and Procurement Data


2-Bromo-9-phenyl-9H-fluoren-9-ol (CAS 736928-22-6) is a fluorene-derived aromatic alcohol with the molecular formula C₁₉H₁₃BrO and a molecular weight of 337.22 g/mol . The compound features a rigid fluorene core substituted with a phenyl group and a hydroxyl group at the C9 position, along with a bromine atom at the C2 position of the fluorene ring [1]. This structural arrangement confers distinct physicochemical properties including a predicted melting point of 112.0–116.0 °C , a predicted boiling point of 482.7±33.0 °C at 760 mmHg , and a calculated density of 1.5±0.1 g/cm³ . The compound is commercially available as a white to light yellow powder or crystalline solid with a standard purity specification of ≥98.0% (GC) .

Why 2-Bromo-9-phenyl-9H-fluoren-9-ol Cannot Be Replaced by Non-Brominated or Dibrominated Fluorenol Analogs in Cross-Coupling and OLED Intermediate Synthesis


Fluorene-based compounds are widely used as building blocks in OLED materials and organic electronics, but substitution patterns critically determine their synthetic utility and ultimate material performance [1]. The non-brominated parent compound 9-phenyl-9H-fluoren-9-ol (CAS 25603-67-2) lacks the reactive handle necessary for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, rendering it unsuitable for constructing extended conjugated architectures required for OLED emitters and host materials [1]. Conversely, the 2,7-dibromo analog introduces two reactive sites but suffers from reduced regioselectivity during sequential coupling steps and may compromise material purity due to undesired homocoupling side reactions . The mono-brominated 2-Bromo-9-phenyl-9H-fluoren-9-ol occupies a strategically optimal position: the single bromine atom at C2 provides a site-selective coupling handle while preserving the C9 hydroxyl group for further functionalization or as a polarity-modulating moiety in the final material [1][2]. The quantitative evidence below demonstrates why this specific substitution pattern delivers measurable advantages in reaction yield, thermal stability, and downstream material performance.

Quantitative Differentiation of 2-Bromo-9-phenyl-9H-fluoren-9-ol Against Fluorenol Analogs – Evidence-Based Procurement Guide


Synthesis Yield: Mono-Bromination of 9-Phenyl-9H-fluoren-9-ol Using NBS Under UV Irradiation

The synthesis of 2-Bromo-9-phenyl-9H-fluoren-9-ol proceeds via regioselective mono-bromination of the parent 9-phenyl-9H-fluoren-9-ol using N-bromosuccinimide (NBS) as the brominating agent under UV light irradiation [1]. This method, disclosed in patent CN101077857A, achieves a preparative yield of 77% for the target mono-brominated product [1]. In contrast, alternative bromination protocols employing elemental bromine (Br₂) in chloroform or carbon tetrachloride typically yield the 2,7-dibromo derivative as the major product under similar conditions, requiring additional purification to isolate any mono-brominated species .

Organic synthesis Bromination OLED intermediates

Melting Point and Physical Form Differentiation for Purification and Handling

The target compound 2-Bromo-9-phenyl-9H-fluoren-9-ol exhibits a melting point of 112.0–116.0 °C as reported by TCI Chemicals . The non-brominated parent compound 9-phenyl-9H-fluoren-9-ol (CAS 25603-67-2) displays a significantly lower melting point range of approximately 92–95 °C . This ~20 °C elevation in melting point for the 2-bromo derivative reflects increased intermolecular interactions attributable to the presence of the heavy bromine atom and the enhanced polarizability of the C–Br bond.

Material purification Solid-state properties Procurement specifications

Thermal Stability of Fluorene-Based Host Materials Incorporating the 9-Phenylfluoren-9-yl Scaffold

The 9-phenyl-9H-fluoren-9-yl structural motif, which can be derived from 2-Bromo-9-phenyl-9H-fluoren-9-ol via cross-coupling, imparts exceptional thermal stability to OLED host materials. A fluorene-based host material incorporating the 9-phenylfluoren-9-yl scaffold exhibited a thermal decomposition temperature (Td, 5% weight loss) of 475 °C and a high triplet energy of 2.68 eV . In a comparative study of aromatic-imide-based TADF emitters, the 9-phenyl-9-fluorenyl substituent was demonstrated to outperform the commonly employed tert-butyl group in improving both thermal and electrochemical stability [1]. Sky-blue OLEDs based on 4-DPFCzAIAd containing 9-phenyl-9-fluorenyl substituents achieved a maximum external quantum efficiency (EQE) of 28.2% and a device lifetime (LT₅₀) of 178 hours at an initial luminance of 500 cd m⁻² [1]. This 28.2% EQE compares favorably to tert-butyl-substituted analogs which typically show lower efficiencies and reduced operational lifetimes under identical conditions [1].

OLED host materials Thermal stability Phosphorescent OLEDs

Reactive Handle Density: Site-Selective Mono-Functionalization vs. Di-Functionalization Trade-Offs

2-Bromo-9-phenyl-9H-fluoren-9-ol contains a single bromine atom at the C2 position, enabling precise mono-functionalization via palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura coupling with aryl boronic acids [1]. This site-selectivity is critical for constructing asymmetric conjugated architectures where a single coupling step is required before subsequent orthogonal transformations at the C9 hydroxyl group. The 2,7-dibromo analog 2,7-dibromo-9-phenyl-9H-fluoren-9-ol, while offering two reactive sites for polymer chain extension, introduces the risk of statistical coupling mixtures when stepwise mono-functionalization is desired . Furthermore, the presence of two bromine atoms increases molecular weight by approximately 80 Da (Br vs. H), which dilutes the effective chromophore density in the final OLED material on a per-mass basis.

Cross-coupling Suzuki-Miyaura OLED polymer synthesis

Boiling Point and Volatility Differential for Vacuum Thermal Evaporation Processing

The predicted boiling point of 2-Bromo-9-phenyl-9H-fluoren-9-ol is 482.7±33.0 °C at 760 mmHg . In comparison, the non-brominated parent compound 9-phenyl-9H-fluoren-9-ol (CAS 25603-67-2) has a reported boiling point of approximately 430–440 °C under standard atmospheric pressure . The ~50 °C elevation in boiling point for the 2-bromo derivative is consistent with the increased molecular weight and enhanced intermolecular interactions conferred by the bromine substituent. This differential becomes relevant when the compound or its immediate derivatives are processed via vacuum thermal evaporation (VTE) during OLED device fabrication, where precise control over sublimation temperature is critical for achieving uniform thin-film deposition.

OLED fabrication Vacuum thermal evaporation Material processing

Functional Group Orthogonality: C2 Bromine vs. C9 Hydroxyl for Sequential Transformations

2-Bromo-9-phenyl-9H-fluoren-9-ol possesses two chemically orthogonal reactive sites: a C2 bromine atom amenable to transition metal-catalyzed cross-coupling and a C9 hydroxyl group capable of independent functionalization via esterification, etherification, or conversion to the corresponding chloride [1]. Specifically, the compound can be converted to 2-Bromo-9-chloro-9-phenylfluorene by reaction with phosphorus trichloride (PCl₃) over 6.0 hours [2]. This orthogonal reactivity enables sequential synthetic elaboration without protecting group manipulations, streamlining the synthesis of complex OLED materials. The non-brominated parent compound 9-phenyl-9H-fluoren-9-ol lacks the C2 bromine handle entirely, limiting its utility to C9-centered modifications only .

Protecting group-free synthesis Orthogonal reactivity OLED intermediates

Procurement-Driven Application Scenarios for 2-Bromo-9-phenyl-9H-fluoren-9-ol in OLED and Advanced Organic Synthesis


Synthesis of Asymmetric TADF Emitters via Site-Selective Suzuki-Miyaura Coupling

2-Bromo-9-phenyl-9H-fluoren-9-ol serves as a key starting material for constructing thermally activated delayed fluorescence (TADF) emitters with asymmetric donor-acceptor architectures. The C2 bromine atom undergoes palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids bearing electron-donating carbazole or acridine moieties, while the C9 hydroxyl group remains intact for subsequent functionalization or can be exploited for polarity modulation in the final emitter. Materials derived from the 9-phenylfluoren-9-yl scaffold have demonstrated external quantum efficiencies of 28.2% in sky-blue TADF OLEDs [1], and when incorporated into horizontally oriented TADF emitters such as DPFDMAC-TRZ, green OLEDs achieve EQE values up to 37.0% with power efficiencies of 124.5 lm W⁻¹ [2]. This application scenario is directly supported by the synthetic yield data (77% for precursor preparation) and the device performance metrics established in Section 3.

Preparation of High-Tg OLED Host Materials Requiring Thermal Stability >450°C

OLED host materials for phosphorescent and TADF devices must withstand vacuum thermal evaporation processes and operational joule heating without morphological degradation. The 9-phenylfluoren-9-yl structural motif accessible from 2-Bromo-9-phenyl-9H-fluoren-9-ol imparts exceptional thermal robustness, with derivative host materials exhibiting decomposition temperatures (Td) of 475 °C and triplet energies of 2.68 eV [1]. The mono-brominated compound provides the optimal balance of reactivity and structural rigidity for constructing pure hydrocarbon hosts such as 1,3,5-tris(9-phenyl-9H-fluoren-9-yl)benzene (mTPFB) and 4,4′-bis(9-phenyl-9H-fluoren-9-yl)biphenyl (pDPFBP), which have been demonstrated as effective bipolar hosts for blue phosphorescent OLEDs [3].

Sequential Orthogonal Functionalization for Protecting Group-Free Material Synthesis

The orthogonal reactivity of 2-Bromo-9-phenyl-9H-fluoren-9-ol—specifically the C2–Br bond for cross-coupling and the C9–OH group for independent transformation—enables protecting group-free synthetic sequences that reduce step count and improve atom economy in OLED material production. For example, the C9 hydroxyl can be converted to the corresponding chloride using PCl₃ (6.0 h reaction time) [1], after which the C2 bromine remains available for subsequent Suzuki coupling with aryl boronic acids. This orthogonal reactivity profile distinguishes the mono-brominated compound from both the non-brominated parent (which lacks the C2 coupling handle) and the 2,7-dibromo analog (which requires selective mono-functionalization conditions) [2]. This scenario is particularly valuable for kilogram-scale intermediate production where minimizing synthetic steps translates directly to reduced manufacturing costs.

Synthesis of Conjugated Polymers and Oligomers for Solution-Processed OLEDs

For solution-processed OLED and organic photovoltaic (OPV) applications, 2-Bromo-9-phenyl-9H-fluoren-9-ol provides a mono-functional fluorene monomer that can be incorporated into conjugated polymer backbones with precise control over comonomer stoichiometry. The single bromine atom at C2 enables step-growth polymerization via Suzuki or Yamamoto coupling without the stoichiometric imbalances that can arise from difunctional monomers with unequal reactivity. The 9-phenylfluoren-9-yl unit contributes to high fluorescence quantum yields, excellent electron delocalization, and favorable non-linear optical (NLO) properties in the resulting polymers [1]. The enhanced thermal stability (Td=475 °C for derivative materials) [2] and elevated boiling point (482.7 °C) [3] of the brominated precursor correlate with improved morphological stability in the final polymer films.

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